molecular formula C5H4BrF3N2 B2619773 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1936665-00-7

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2619773
CAS RN: 1936665-00-7
M. Wt: 229
InChI Key: KTFXQQOBRWIUQH-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material sciences.

Mechanism Of Action

The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, it has been proposed that it exerts its effects through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been suggested that it may interact with various receptors, such as the CB1 receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been found to exhibit various biochemical and physiological effects. In animal studies, it has been found to exhibit anti-inflammatory and analgesic effects. It has also been found to exhibit herbicidal activity in plant studies. In addition, it has been found to exhibit fluorescent properties, making it a potential candidate for the development of new sensors and probes.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory and analgesic effects, herbicidal activity, and fluorescent properties, making it a versatile compound. However, one of the limitations of using 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its relatively low solubility in water, which may affect its efficacy and bioavailability.

Future Directions

There are several future directions for the study of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One of the future directions is to further investigate its mechanism of action and its interactions with various receptors and signaling pathways. Another future direction is to explore its potential applications in the development of new drugs, herbicides, and sensors. Additionally, further studies are needed to investigate its toxicity and safety profile.

Synthesis Methods

The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be achieved through various methods, including the reaction of 5-bromo-1H-pyrazole with 2,2,2-trifluoroethylamine. This reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate. The product is obtained through a purification process, such as recrystallization or column chromatography.

Scientific Research Applications

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. In the field of medicine, it has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In the field of agriculture, it has been found to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides. In the field of material sciences, it has been found to exhibit fluorescent properties, making it a potential candidate for the development of new sensors and probes.

properties

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c6-4-1-2-10-11(4)3-5(7,8)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFXQQOBRWIUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

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